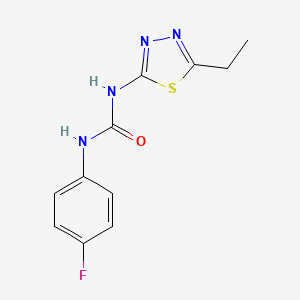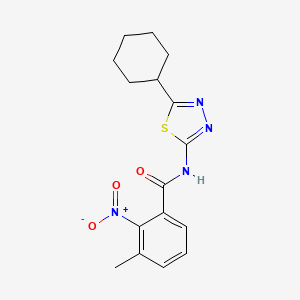
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been used extensively in scientific research to investigate its potential therapeutic applications. MeOPP is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses.
科学的研究の応用
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has been extensively used in scientific research to investigate its potential therapeutic applications. It has been found to have anxiolytic and antidepressant-like effects in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
作用機序
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine is a highly selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses. Activation of the 5-HT1A receptor by this compound leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool. It is a highly selective agonist of the 5-HT1A receptor, which allows for the investigation of the specific effects of 5-HT1A receptor activation. This compound has also been shown to have good bioavailability, which allows for the investigation of its effects in vivo. However, this compound has some limitations as a research tool. It has a relatively short half-life, which limits its duration of action. This compound also has some potential side effects, such as hypothermia and sedation, which need to be taken into account when designing experiments.
将来の方向性
1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine has shown promise as a potential therapeutic agent for the treatment of anxiety, depression, and neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of this compound in humans. Future studies should focus on the optimization of this compound's pharmacokinetic properties and the investigation of its effects in clinical trials. In addition, the development of novel 5-HT1A receptor agonists based on the structure of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
合成法
The synthesis of 1-(3-methoxybenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-methylbenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride to yield this compound. The purity of this compound can be improved by recrystallization from an appropriate solvent.
特性
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-8-17(9-7-16)15-21-10-12-22(13-11-21)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWYBJAGNJGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5822568.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)



![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)




![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-4H-1,2,4-triazol-3-ylglycinamide](/img/structure/B5822638.png)
